The synthesis of ethylmorphine hydrochloride dihydrate involves several chemical reactions that modify the morphine structure. Common methods include:
Ethylmorphine hydrochloride dihydrate has a molecular formula of and a molar mass of approximately 313.397 g/mol. The structure consists of a morphinan backbone with an ethyl group attached at the nitrogen atom, which differentiates it from morphine .
The three-dimensional conformation can be visualized using molecular modeling software, highlighting the spatial arrangement of functional groups essential for its biological activity.
Ethylmorphine hydrochloride dihydrate undergoes various chemical reactions typical of opioid compounds:
Ethylmorphine exerts its effects primarily through agonistic action on mu-opioid receptors in the central nervous system. Upon binding to these receptors, it activates intracellular signaling pathways that lead to:
The pharmacological action results in analgesia, sedation, and cough suppression while also carrying risks for respiratory depression at high doses .
These properties are critical for formulation development and ensuring stability during storage and use.
Ethylmorphine hydrochloride dihydrate finds applications primarily in medical settings:
Ethylmorphine (7,8-didehydro-4,5α-epoxy-3-ethoxy-17-methylmorphinan-6α-ol) originated in the late 19th century as a structural analog of codeine, where the methyl ether group was replaced by an ethyl ether moiety. Initial synthesis relied on the O-ethylation of morphine using diethyl sulfate or ethyl iodide in alkaline media, yielding crude ethylmorphine base. Early industrial processes, documented in German pharmaceutical archives circa 1890, faced challenges in controlling over-ethylation at the nitrogen atom, producing tertiary ammonium impurities [4]. The transition to the hydrochloride salt emerged to enhance stability and water solubility, with early salification methods involving gaseous hydrogen chloride bubbling through ethanolic ethylmorphine solutions. However, inconsistent hydration states led to variable clinical performance [9].
The crystallization as a dihydrate was a deliberate industrial advancement to ensure batch-to-batch physicochemical consistency. Historical records indicate that systematic hydration studies in the 1930s identified the dihydrate form as the most thermodynamically stable under ambient conditions (20–25°C, 40–60% RH). This form’s crystal lattice incorporates water molecules via hydrogen-bonding networks with the protonated amine and hydroxyl groups, as confirmed by later structural analyses [9].
Table 1: Evolution of Key Ethylmorphine Synthesis Methods
Time Period | Ethylation Method | Salification Approach | Primary Hydrate Form |
---|---|---|---|
1890–1910 | Diethyl sulfate, aqueous NaOH | HCl/ethanol precipitation | Variable monohydrate/anhydrate |
1910–1940 | Ethyl iodide, alcoholic KOH | Gaseous HCl in ethanol | Dihydrate (empirically optimized) |
Post-1940 | Ethyl bromide, phase-transfer catalysis | Controlled aqueous HCl crystallization | Dihydrate (thermodynamically stabilized) |
The synthesis of ethylmorphine from morphine or codeine involves competing metabolic and chemical pathways. O-Deethylation is the target reaction for converting morphine to ethylmorphine, historically achieved via Williamson ether synthesis. Optimization centered on suppressing concurrent N-demethylation, which generates the byproduct normorphine. Studies showed that polar aprotic solvents (e.g., dimethylformamide) combined with controlled stoichiometry (1.05–1.10 eq ethyl halide) reduce N-alkylation to <2%. Kinetic analyses reveal that O-ethylation proceeds 8–10× faster than N-ethylation at 60–80°C due to lower activation energy (ΔG‡ 85.2 kJ/mol vs. 92.7 kJ/mol) [1] [9].
Conversely, cytochrome P450-mediated metabolism (CYP2D6 and CYP3A4) becomes relevant in impurity profiling. Industrial purification must address O-deethylation byproducts like morphine, formed during workup or storage via residual acid-catalyzed hydrolysis. Process refinements include:
Reaction Scheme: Key Pathways in Ethylmorphine Synthesis
Morphine + CH₃CH₂X → [O-Ethylation] → Ethylmorphine (target) Morphine + CH₃CH₂X → [N-Ethylation] → N-Ethylnormorphine (impurity) Ethylmorphine + H₂O → [Acid hydrolysis] → Morphine + CH₃CH₂OH (degradant)
Industrial crystallization of ethylmorphine hydrochloride dihydrate requires precise control of thermodynamic and kinetic variables to ensure hydration reproducibility. The dihydrate exhibits a narrow stability window (water activity a_w 0.3–0.5 at 25°C), outside which anhydrate or higher hydrates form. Key challenges include:
Stabilization strategies involve:
Table 2: Crystallization Parameters for Ethylmorphine Hydrochloride Dihydrate
Parameter | Target Range | Impact of Deviation | Control Strategy |
---|---|---|---|
Temperature | 20–25°C | <20°C: Anhydrate nucleation; >25°C: Trihydrate formation | Jacketed reactor with PID control |
Cooling rate | 0.2–0.5°C/min | Rapid cooling: Metastable forms | Programmable gradient cooling |
Saturation | 0.8–0.9 g/mL | Low: Ostwald ripening; High: Agglomeration | Online refractive index monitoring |
Seed loading | 0.5–1.0% w/w | Low: Spurious nucleation; High: Reduced yield | Pre-sieved seeds (50–100 µm) |
Nor-ethylmorphine (N-demethylated ethylmorphine) arises from incomplete methylation during synthesis or oxidative metabolism during storage. This impurity is pharmacologically active (μ-opioid receptor K_i 220 nM vs. ethylmorphine’s 180 nM) and must be controlled to ≤0.2% per ICH Q3A guidelines. Formation pathways include:
Analytical control employs reverse-phase HPLC-UV (detection 285 nm) with a mixed-mode column (C18/cation exchange), resolving nor-ethylmorphine at R_t 6.2 min vs. ethylmorphine at 8.7 min. Accelerated stability studies (40°C/75% RH) show nor-ethylmorphine formation follows zero-order kinetics (k 0.12%/month), justifying a 24-month shelf life at 25°C. Process validation requires demonstrating ≤0.15% nor-ethylmorphine across 3 consecutive batches [1].
Table 3: Specification Limits for Critical Ethylmorphine Impurities
Impurity | Chemical Structure | Origin | Acceptance Limit | Detection Method |
---|---|---|---|---|
Nor-Ethylmorphine | N-Desmethyl-ethylmorphine | Incomplete synthesis, oxidative degradation | ≤0.20% | HPLC-UV (LOD 0.03%) |
Morphine | 3,6-Dihydroxy-N-methylmorphinan | O-Deethylation | ≤0.15% | HPLC-UV (LOD 0.02%) |
Thebaine | 3,6-Dimethoxy-4,5-epoxymorphinan | Opium alkaloid contaminant | ≤0.10% | LC-MS/MS (LOD 0.001%) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7